Berzosertib - 1232416-25-9

Berzosertib

Catalog Number: EVT-287945
CAS Number: 1232416-25-9
Molecular Formula: C24H25N5O3S
Molecular Weight: 463.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Berzosertib (Berzosertib) is a potent and selective inhibitor of the ataxia telangiectasia and Rad3-related protein (ATR) kinase. [, ] ATR kinase is a crucial regulator of the DNA damage response (DDR) network, which is essential for DNA repair in both healthy and cancerous cells. [, , , , ]

In scientific research, Berzosertib is primarily used to investigate the role of ATR kinase in various cellular processes, particularly the DDR. [, , , ] It is also utilized to explore its potential as a therapeutic target in cancer treatment, often in combination with other therapies like chemotherapy and radiotherapy. [, , , , , , , , , , , , , , , , , , , ]

Future Directions
  • Optimizing Berzosertib treatment strategies: Further research is needed to determine optimal dosing and scheduling of Berzosertib, both as monotherapy and in combination with other therapies. [, , , ] This includes investigating different routes of administration, as well as personalized approaches based on individual patient characteristics and tumor biology.
  • Validating and developing robust biomarkers: Further research is necessary to validate existing biomarkers and identify new predictive biomarkers for Berzosertib sensitivity. [, , , , ] Robust biomarkers are crucial for selecting patients who are most likely to benefit from Berzosertib therapy and for tailoring treatment strategies accordingly.
  • Understanding resistance mechanisms: Investigating mechanisms of resistance to Berzosertib is crucial for developing strategies to overcome resistance and improve long-term treatment outcomes. [, , ]
  • Exploring new applications beyond cancer: The antiviral activity of Berzosertib warrants further investigation as a potential treatment for viral infections. [, ]
Overview

VE-822, also known as Berzosertib, is a potent inhibitor of the ataxia telangiectasia and Rad3-related protein kinase. It has garnered attention in cancer research due to its ability to sensitize tumor cells to various forms of chemotherapy and radiation therapy. The compound is classified as a small molecule drug and is primarily investigated for its role in targeting DNA damage response pathways, particularly in cancer cells exhibiting deficiencies in DNA repair mechanisms.

Source and Classification

VE-822 was developed as a close analog of VE-821, with enhanced potency against the ataxia telangiectasia and Rad3-related protein kinase. It is classified under the broader category of DNA damage response inhibitors. The compound has been extensively studied for its effects on various cancer types, particularly pancreatic ductal adenocarcinoma and esophageal squamous cell carcinoma, where it shows promise in overcoming chemoresistance associated with DNA repair deficiencies .

Synthesis Analysis

Methods and Technical Details

The compound's solubility can be limited, necessitating methods such as warming or ultrasonic baths to achieve higher concentrations for experimental use .

Molecular Structure Analysis

Structure and Data

VE-822 has a molecular formula of C₁₃H₁₅N₃O₄S and a molecular weight of 301.34 g/mol. The structure features a sulfonamide group, which is critical for its interaction with the target kinase. The three-dimensional conformation of VE-822 allows it to effectively bind to the active site of the ataxia telangiectasia and Rad3-related protein kinase, inhibiting its activity.

Structural Characteristics

  • Molecular Weight: 301.34 g/mol
  • CAS Number: 1232416-25-9
  • Chemical Structure: Contains a sulfonamide moiety essential for its mechanism of action .
Chemical Reactions Analysis

Reactions and Technical Details

VE-822 primarily acts through competitive inhibition of the ataxia telangiectasia and Rad3-related protein kinase. This inhibition disrupts the signaling pathways responsible for DNA damage repair, leading to increased sensitivity of cancer cells to DNA-damaging agents such as cisplatin and radiation therapy.

In vitro studies have demonstrated that VE-822 can significantly decrease cell viability in cancer cell lines exposed to chemotherapeutic agents by enhancing DNA damage accumulation . The compound has also been shown to alter cell cycle progression by inducing G1 phase arrest and promoting apoptosis in various cancer models .

Mechanism of Action

Process and Data

VE-822 inhibits the activation of the ataxia telangiectasia and Rad3-related protein kinase, which plays a critical role in the cellular response to DNA damage. By blocking this pathway, VE-822 prevents cancer cells from effectively repairing DNA lesions induced by chemotherapy or radiation.

This mechanism leads to:

  • Increased accumulation of unrepaired DNA damage.
  • Enhanced apoptotic signaling pathways.
  • Synergistic effects when combined with other chemotherapeutics like cisplatin or gemcitabine .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Limited solubility in aqueous solutions; requires specific conditions (e.g., warming) for effective use in experiments.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require careful handling due to its reactivity with biological systems.
  • IC50 Value: Approximately 0.019 μM, indicating high potency against its target .
Applications

Scientific Uses

VE-822 is primarily utilized in cancer research, particularly for:

  • Enhancing Chemotherapy Efficacy: By sensitizing tumor cells to agents like cisplatin and gemcitabine.
  • Investigating DNA Repair Mechanisms: Serving as a tool to study the roles of the ataxia telangiectasia and Rad3-related protein kinase in cellular responses to DNA damage.
  • Potential Therapeutic Strategies: Being explored in clinical settings for treating various cancers characterized by deficiencies in DNA repair mechanisms .
Introduction to VE-822 and ATR Inhibition

Overview of ATR Kinase in DNA Damage Response (DDR)

The ataxia telangiectasia and Rad3-related (ATR) kinase is a master regulator of cellular responses to DNA replication stress and single-stranded DNA (ssDNA) damage. When replication forks stall due to endogenous stressors (e.g., oncogene activation) or exogenous insults (e.g., chemotherapy), replication protein A (RPA) coats exposed ssDNA, recruiting ATR via its binding partner ATRIP (ATR-interacting protein). This activation triggers a phosphorylation cascade—primarily through checkpoint kinase 1 (Chk1)—that halts the cell cycle (S/G2 phase arrest), stabilizes replication forks, and promotes DNA repair. Crucially, cancer cells frequently harbor defects in parallel DDR pathways (e.g., ATM/p53 mutations), rendering them hyper-dependent on ATR for survival. Inhibiting ATR thus forces cancer cells with unresolved DNA damage into mitotic catastrophe or apoptosis [2] [5].

Structural and Functional Characterization of VE-822 as a Selective ATR Inhibitor

VE-822 (berzosertib, VX-970, M6620) is a potent, ATP-competitive ATR inhibitor with an IC₅₀ of 19 nM in HT29 colorectal cancer cells [7] [9]. Its chemical structure (C₂₄H₂₅N₅O₃S; MW: 463.55) features a sulfonylphenyl-pyrazine core critical for binding the kinase domain. Cryo-EM studies reveal that VE-822 binds the ATR-ATRIP complex at two sites: the active site pocket and the ATR-ATR dimer interface. This dual binding induces conformational changes that disrupt substrate access and kinase activity [8].

  • Selectivity Profile: VE-822 exhibits >100-fold selectivity for ATR over related kinases ATM and DNA-PK, attributed to its unique interactions with ATR’s hydrophobic regulatory pocket [3] [5].
  • Biomarker Modulation: VE-822 treatment reduces phospho-Ser345-Chk1 (pChk1), a direct substrate of ATR, and increases γH2AX (a marker of DNA double-strand breaks) and 53BP1 foci, confirming DDR blockade [1] [3] [6].

Table 1: Key Biochemical Properties of VE-822

PropertyValueMeasurement Context
IC₅₀ (ATR inhibition)19 nMHT29 colorectal cancer cells
Selectivity (vs. ATM/DNA-PK)>100-foldKinase panel assays
Key Biomarkers Modulated↓pChk1, ↑γH2AX, ↑53BP1 fociIn vitro and in vivo models
Solubility≥50 mg/mL in DMSOPharmacological studies

Historical Development: From VE-821 to VE-822 Analogs

VE-822 emerged from optimization efforts targeting the limitations of its predecessor, VE-821:

  • VE-821: The first selective ATR inhibitor (IC₅₀ ~26 nM) but suffered from poor solubility and pharmacokinetics unsuitable for in vivo use [5].
  • VE-822 Optimization: Structural modifications enhanced solubility, bioavailability, and potency. Key changes included introducing a methylaminomethylphenyl group to improve water interactions and a propan-2-ylsulfonyl moiety for better target affinity [5] [9].
  • Clinical Translation: VE-822’s efficacy in preclinical models propelled its adoption as the clinical candidate berzosertib (now in Phase II trials) [7] [9].

Properties

CAS Number

1232416-25-9

Product Name

VE-822

IUPAC Name

3-[3-[4-(methylaminomethyl)phenyl]-1,2-oxazol-5-yl]-5-(4-propan-2-ylsulfonylphenyl)pyrazin-2-amine

Molecular Formula

C24H25N5O3S

Molecular Weight

463.6 g/mol

InChI

InChI=1S/C24H25N5O3S/c1-15(2)33(30,31)19-10-8-18(9-11-19)21-14-27-24(25)23(28-21)22-12-20(29-32-22)17-6-4-16(5-7-17)13-26-3/h4-12,14-15,26H,13H2,1-3H3,(H2,25,27)

InChI Key

JZCWLJDSIRUGIN-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N

Solubility

Soluble in DMSO, not in water

Synonyms

M6620; M-6620; M 6620; VE822; VE-822; VE 822; VX970; VX-970; VX 970; Berzosertib

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C3=CC(=NO3)C4=CC=C(C=C4)CNC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.